molecular formula C10H17NO2 B8317397 2-Cyanovaleric acid tert-butyl ester

2-Cyanovaleric acid tert-butyl ester

Cat. No. B8317397
M. Wt: 183.25 g/mol
InChI Key: NZJDKFNWBQYTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409892B2

Procedure details

DBU was added slowly to a solution of cyano-acetic acid tert-butyl ester (6.03 g) in DMF (100 mL) at rt, followed by addition of 1-iodopropane (9.58 mL); the reaction mixture was stirred in an oil bath (bath temperature=80° C.) overnight subsequently. The reaction was cooled, diluted with EtOAc, then washed with cold water, dil. NaCl solution; EtOAc phase was dried over anhydrous sodium sulfate, filtered, concentrated, the residue was column purified to give 2-cyano-2-propyl-pentanoic acid tert-butyl ester (6.87 g) and 2-cyano-pentanoic acid tert-butyl ester (420 mg). 2-Cyano-2-propyl-pentanoic acid tert-butyl ester (1H NMR in CDCl3, δ in ppm) 1.502 (s, 9H), 1.9-1.2 (m, 8H), 0.96 (t, 6H, J=7.0 Hz). 2-Cyano-pentanoic acid tert-butyl ester (1H NMR in CDCl3, δ in ppm) 3.39 (t, 1H, J=7.0 Hz), 1.95-1.83 (m, 2H), 1.6-1.55 (m, 2H), 1.51 (s, 9H), 0.98 (t, 3H, J=7.2 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][CH2:10][N:9]2C(=NCCC2)[CH2:3][CH2:2]1.[C:12]([O:16][C:17](=[O:21])[CH2:18][C:19]#[N:20])([CH3:15])([CH3:14])[CH3:13].I[CH2:23][CH2:24][CH3:25]>CN(C=O)C.CCOC(C)=O>[C:12]([O:16][C:17](=[O:21])[C:11]([C:10]#[N:9])([CH2:1][CH2:2][CH3:3])[CH2:23][CH2:24][CH3:25])([CH3:13])([CH3:14])[CH3:15].[C:12]([O:16][C:17](=[O:21])[CH:18]([C:19]#[N:20])[CH2:2][CH2:1][CH3:11])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
6.03 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC#N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.58 mL
Type
reactant
Smiles
ICCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred in an oil bath (bath temperature=80° C.) overnight subsequently
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with cold water, dil. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
EtOAc phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CCC)(CCC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.87 g
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CCC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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